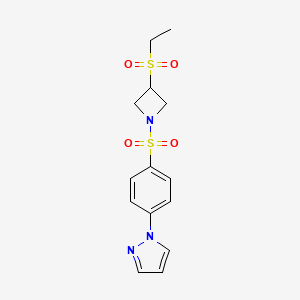

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-2-22(18,19)14-10-16(11-14)23(20,21)13-6-4-12(5-7-13)17-9-3-8-15-17/h3-9,14H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDMXAIUSTUGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This intermediate can then be functionalized with an ethylsulfonyl group. The final step involves the coupling of the azetidine derivative with a pyrazole ring, often through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The azetidine ring can be reduced under specific conditions to yield different amine derivatives.

Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the azetidine ring produces amine derivatives.

Scientific Research Applications

1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The azetidine and pyrazole rings may play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Planarity : Pyrazole rings in analogues like Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate exhibit near-planar conformations, favoring interactions with flat biological targets (e.g., enzyme active sites) .

- Metabolic Stability : Trifluoromethyl and ethylsulfonyl groups in analogues reduce metabolic clearance compared to methylsulfonyl derivatives .

- Solubility Challenges : Dual sulfonyl groups (e.g., in ) increase polarity but may limit membrane permeability, necessitating formulation optimization.

Biological Activity

The compound 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

- Molecular Formula : C15H18N4O4S3

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against pathogens like E. coli and Pseudomonas aeruginosa .

- Anticancer Properties : Pyrazole derivatives are often investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, suggesting it may inhibit tumor growth through various pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It is believed that the compound may inhibit specific enzymes involved in cell proliferation and survival, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can increase ROS levels in cells, triggering oxidative stress and subsequent cell death .

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those involved in inflammation and cell cycle regulation.

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies focusing on the biological activity of similar pyrazole compounds:

| Study | Findings |

|---|---|

| Hattori et al. (2009) | Demonstrated antimicrobial activity against multiple bacterial strains using related pyrazole derivatives. |

| Michailidis et al. (2014) | Investigated the anticancer effects of pyrazole compounds, noting significant inhibition of tumor growth in vitro. |

| Stoddart et al. (2015) | Explored the pharmacokinetics of pyrazole derivatives, highlighting their potential for rapid absorption and long-lasting effects in vivo. |

Q & A

What are the key methodologies for synthesizing 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step routes:

- Step 1: Preparation of the azetidine-sulfonyl intermediate via nucleophilic substitution using ethylsulfonyl chloride and azetidine under basic conditions (e.g., triethylamine) .

- Step 2: Sulfonation of the phenyl group using chlorosulfonic acid, followed by coupling with the pyrazole core via Suzuki or Huisgen cycloaddition .

- Optimization: Adjusting solvent polarity (e.g., THF/water mixtures), temperature (50–80°C), and catalysts (e.g., Cu(I) for click chemistry) improves yields (60–87% reported in analogous syntheses) . Reaction progress is monitored via TLC or HPLC .

How can the molecular structure and stereoelectronic properties of this compound be characterized?

Answer:

- X-ray crystallography reveals dihedral angles between the pyrazole ring and substituents (e.g., 27.4°–87.7° in similar compounds), influencing steric interactions and reactivity .

- Spectroscopy: / NMR confirms substituent positions (e.g., sulfonyl proton shifts at δ 3.1–3.5 ppm). Mass spectrometry validates molecular weight (calculated ~434.45 g/mol for CHNOS) .

- Computational modeling (DFT) predicts electronic effects, such as the electron-withdrawing nature of sulfonyl groups altering HOMO/LUMO levels .

What biological targets or mechanisms are associated with this compound, and how are they studied?

Answer:

- Targets: Sulfonyl-containing pyrazoles often interact with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA) via hydrogen bonding and hydrophobic interactions .

- Assays:

- In vitro enzyme inhibition assays (IC determination) using fluorogenic substrates .

- Cellular models (e.g., sepsis-induced lung injury in rats) assess anti-inflammatory activity via NF-κB pathway modulation .

- Competitive binding studies (SPR or ITC) quantify affinity for biological targets .

- In vitro enzyme inhibition assays (IC determination) using fluorogenic substrates .

How do substituents like ethylsulfonyl and sulfonylphenyl groups influence physicochemical properties?

Answer:

- Solubility: The ethylsulfonyl group enhances aqueous solubility (logP reduction by ~1.5 units) compared to hydrophobic analogs .

- Reactivity: Sulfonyl groups act as electron-withdrawing substituents, directing electrophilic substitution to meta positions on the phenyl ring .

- Stability: Susceptibility to hydrolysis under acidic conditions (pH < 3) necessitates storage in anhydrous environments .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Answer:

- Key modifications:

- Replacing ethylsulfonyl with trifluoroethoxy increases metabolic stability (t > 8h in hepatic microsomes) .

- Introducing electron-donating groups (e.g., methoxy) on the phenyl ring enhances binding to hydrophobic enzyme pockets (ΔIC = 0.5–1.2 µM) .

- Validation: Parallel synthesis and high-throughput screening (HTS) of 10–15 analogs identify optimal substituent combinations .

How can contradictory data in biological assays or synthetic yields be resolved?

Answer:

- Yield discrepancies: Compare reaction conditions (e.g., microwave vs. conventional heating alters purity by 10–15%) .

- Bioactivity variability: Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce noise .

- Analytical validation: Use orthogonal methods (e.g., LC-MS and NMR) to confirm compound identity in conflicting studies .

What strategies optimize reaction scalability and reproducibility for preclinical studies?

Answer:

- Process chemistry: Transition from batch to flow synthesis for azetidine coupling steps, improving yield consistency (±2%) .

- Design of Experiments (DoE): Screen variables (temperature, solvent ratio) using fractional factorial designs to identify critical parameters .

- Purification: Automated flash chromatography replaces manual column packing, reducing variability in purity (≥95%) .

How are degradation pathways and stability profiles investigated for this compound?

Answer:

- Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify major degradation products (e.g., sulfonic acid derivatives) .

- Analytical monitoring: UPLC-PDA tracks degradation kinetics; HRMS elucidates degradation product structures .

- Accelerated stability studies: Store under ICH guidelines (25°C/60% RH) for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.